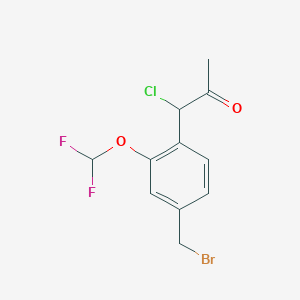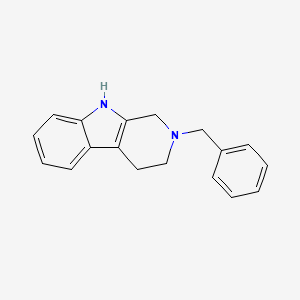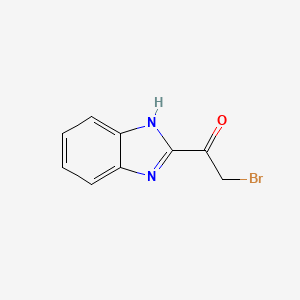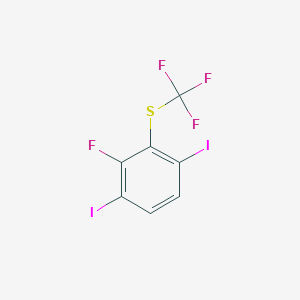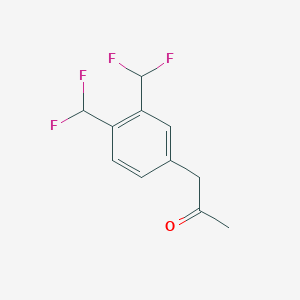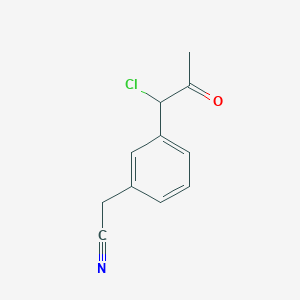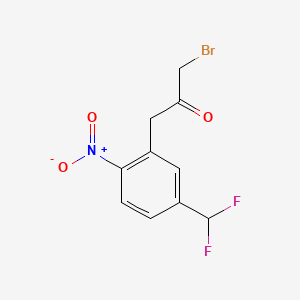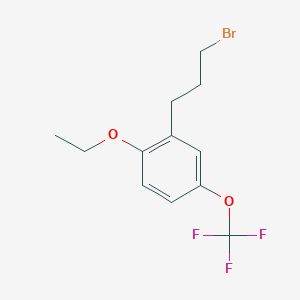
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H11FO2 It is a derivative of phenylpropanone, where the phenyl ring is substituted with a fluorine atom and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluoro-2-(hydroxymethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the reduction of this compound oxime using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Fluoro-2-(carboxymethyl)phenyl)propan-2-one.
Reduction: 1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-2-ol.
Substitution: 1-(4-Amino-2-(hydroxymethyl)phenyl)propan-2-one or 1-(4-Mercapto-2-(hydroxymethyl)phenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biological Studies: It is employed in studies investigating the effects of fluorinated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of 1-(4-fluoro-2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxymethyl group can influence its solubility and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluoro-2-hydroxyphenyl)propan-2-one: Similar structure but lacks the hydroxymethyl group.
1-(4-Chloro-2-(hydroxymethyl)phenyl)propan-2-one: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methyl-2-(hydroxymethyl)phenyl)propan-2-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(4-Fluoro-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
1-[4-fluoro-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11FO2/c1-7(13)4-8-2-3-10(11)5-9(8)6-12/h2-3,5,12H,4,6H2,1H3 |
Clave InChI |
UQFYIJCDWFMVJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


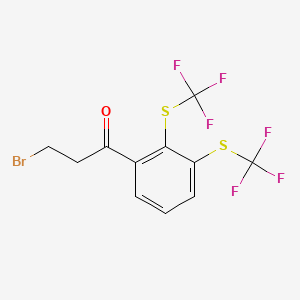
![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)

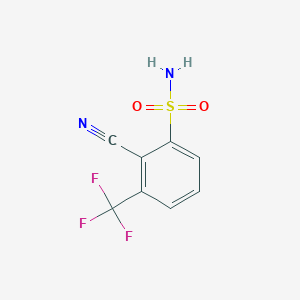

![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
